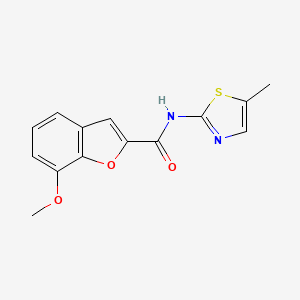

7-methoxy-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

Description

7-Methoxy-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a methoxy group at position 7 and a carboxamide linkage to a 5-methyl-1,3-thiazol-2-yl moiety. Its molecular formula is C₁₄H₁₁N₂O₃S, with a molecular weight of 287.31 g/mol.

Properties

IUPAC Name |

7-methoxy-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-8-7-15-14(20-8)16-13(17)11-6-9-4-3-5-10(18-2)12(9)19-11/h3-7H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVUTSXIJVAFLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group at the 7th position of the benzofuran ring using methyl iodide and a base such as potassium carbonate.

Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under reflux conditions.

Coupling Reaction: The final step involves coupling the thiazole derivative with the benzofuran carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

Reduction: Reduction of the carboxamide group can yield the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: 7-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide.

Reduction: 7-methoxy-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-amine.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-methoxy-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as a bioactive molecule. It is being studied for its antimicrobial, antifungal, and anticancer properties. The presence of the thiazole ring is particularly significant, as thiazole derivatives are known for their biological activities.

Medicine

In medicine, research is focused on the compound’s potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of benzofuran carboxamides and thiazole-containing derivatives. Below is a systematic comparison with structurally related compounds:

Structural Analogues in HDAC Inhibition

- Key Findings: The target compound shares the 7-methoxybenzofuran core with C8 and C9, which are confirmed HDAC inhibitors. The thiazole group in the target compound may mimic the zinc-binding region of HDACs, similar to the sulfonamide group in C8 . Substitution at the amide nitrogen influences binding affinity.

Antioxidant Activity of Benzofuran Derivatives

highlights benzofuran-2-carboxamides with varying N-substituents (e.g., substituted phenyl groups) and their antioxidant efficacy. For example:

- Compound a (N-phenyl derivative) : Moderate antioxidant activity (IC₅₀ = 45 µM).

- Compound g (N-(4-nitrophenyl) derivative) : Weak activity (IC₅₀ = 120 µM) .

Thiazole-Containing Bioactive Compounds

Meloxicam (NSAID)

- Structure : Contains a 5-methyl-1,3-thiazol-2-yl group linked to a benzothiazine core.

- Activity : Cyclooxygenase (COX) inhibition; solubility = 0.05 mg/mL in water .

- Comparison : Both compounds share the thiazole moiety, but the benzofuran core in the target compound lacks the sulfone and carboxylate groups critical for COX binding in meloxicam.

B. Cytotoxic Ligands (L3 in )

- Structure: 4-((2-hydroxybenzylidene)-amino-N-(1,3-thiazol-2-yl)benzene sulfonamide.

- Activity : IC₅₀ = 12 µM against MDA-MB-231 breast cancer cells .

- Comparison : The sulfonamide linker in L3 may enhance DNA intercalation, whereas the benzofuran-carboxamide structure in the target compound likely adopts a distinct binding mode.

Physicochemical Properties and Solubility

- The thiazole and methoxy groups in the target compound likely contribute to low aqueous solubility, similar to meloxicam (0.05 mg/mL in water) .

Biological Activity

7-Methoxy-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N2O3S, with a molecular weight of 274.3 g/mol. The compound features a benzofuran core and a thiazole moiety, which are significant for its biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with thiazole groups have shown promising activity against various cancer cell lines. The structure–activity relationship (SAR) suggests that modifications to the thiazole moiety can enhance efficacy against specific cancer types.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. It demonstrates moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are crucial for determining the effectiveness of the compound against various pathogens.

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.

Inhibition Studies

Recent investigations into the AChE inhibitory activity yielded IC50 values ranging from 0.10 ± 0.05 µM to 11.40 ± 0.20 µM, indicating strong potential for cognitive enhancement applications.

| Compound | IC50 (µM) |

|---|---|

| Standard Drug (Donepezil) | 2.16 ± 0.12 |

| Compound A | 0.80 ± 0.050 |

| Compound B | 3.10 ± 0.10 |

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that can be modified to explore derivatives with enhanced biological properties or altered pharmacological profiles. The versatility in its structural modifications allows for the development of analogs that may possess improved efficacy or reduced toxicity.

Case Studies

Several studies have focused on the biological activities of thiazole-bearing compounds, highlighting their potential in treating various diseases:

- Anti-Alzheimer's Activity : A study demonstrated that thiazole analogs exhibited significant inhibition of cholinesterase enzymes, suggesting potential therapeutic applications in Alzheimer's disease.

- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of thiazole derivatives, revealing promising results against multiple bacterial strains.

Q & A

Q. What are the key synthetic routes for 7-methoxy-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling a benzofuran-2-carboxylic acid derivative with an aminothiazole moiety. A common approach includes:

- Step 1 : Preparation of 7-methoxy-1-benzofuran-2-carboxylic acid via cyclization of substituted salicylaldehyde derivatives, followed by oxidation .

- Step 2 : Activation of the carboxylic acid using coupling agents like EDC∙HCl or HATU in anhydrous solvents (e.g., CHCl₃ or DMF) under inert atmospheres .

- Step 3 : Reaction with 5-methyl-1,3-thiazol-2-amine, often requiring catalysts like 4-DMAP to improve reaction efficiency .

Q. Critical factors :

- Temperature : Room temperature for coupling avoids side reactions (e.g., hydrolysis).

- Solvent choice : Chloroform or DMF ensures solubility of intermediates .

- Purification : Column chromatography (e.g., toluene/EtOAc with 2% AcOH) resolves unreacted starting materials .

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

- 1H/13C-NMR : Confirms regiochemistry of the methoxy group on the benzofuran ring and the thiazole substitution pattern. Key signals include:

- HR-MS/ESI-MS : Validates molecular weight (e.g., [M+H]+ at m/z 331.08 for C₁₅H₁₂N₂O₃S) .

- X-ray crystallography (if available): Resolves planarity of the benzofuran-thiazole system and hydrogen-bonding interactions .

Q. What preliminary biological screening assays are recommended for this compound?

- Enzyme inhibition assays : Target kinases or proteases due to the thiazole moiety’s affinity for ATP-binding pockets .

- Antimicrobial activity : Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify poor absorption or rapid clearance .

- Metabolite identification : LC-MS/MS to detect phase I/II metabolites (e.g., demethylation of the methoxy group) that may alter activity .

- Dose optimization : Use PK/PD modeling to align in vitro IC₅₀ with achievable plasma concentrations .

Q. What strategies improve synthetic yield when scaling up the coupling reaction?

- Catalyst screening : Replace EDC∙HCl with more efficient coupling agents (e.g., HATU) to reduce reaction time .

- Solvent optimization : Switch to DMF for higher solubility of the aminothiazole intermediate .

- Flow chemistry : Continuous flow systems enhance mixing and heat transfer, reducing side products .

Q. How does structural modification of the thiazole or benzofuran moieties affect target selectivity?

- SAR studies :

- Thiazole modifications : Introduce electron-withdrawing groups (e.g., Cl) to enhance hydrogen bonding with target enzymes .

- Benzofuran substitutions : Replace methoxy with ethoxy to modulate lipophilicity and membrane permeability .

- Computational docking : Use AutoDock or Schrödinger Suite to predict binding poses with biological targets (e.g., COX-2 or β-lactamases) .

Q. What analytical methods resolve batch-to-batch variability in purity?

Q. How can mechanistic studies elucidate the compound’s mode of action?

- Pull-down assays : Immobilize the compound on sepharose beads to capture interacting proteins from cell lysates .

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .

- Crystallography : Co-crystallize with target enzymes (e.g., topoisomerase II) to visualize binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.